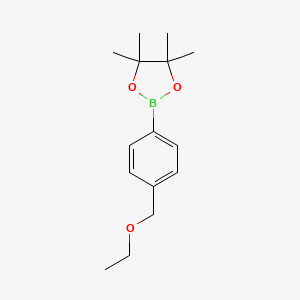
1,2,2,3-Tetrabromopropane
Übersicht
Beschreibung
1,2,2,3-Tetrabromopropane is an organobromine compound with the molecular formula C₃H₄Br₄. It is a derivative of propane where four hydrogen atoms are replaced by bromine atoms. This compound is known for its high density and significant bromine content, making it useful in various chemical applications .
Vorbereitungsmethoden
1,2,2,3-Tetrabromopropane can be synthesized through the bromination of propene. The reaction typically involves the addition of bromine (Br₂) to propene (C₃H₆) under controlled conditions. The process can be carried out in the presence of a solvent like carbon tetrachloride (CCl₄) to facilitate the reaction. The reaction conditions, such as temperature and bromine concentration, are carefully controlled to ensure the selective formation of this compound .
Analyse Chemischer Reaktionen
1,2,2,3-Tetrabromopropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to form less brominated derivatives or hydrocarbons.
Common reagents used in these reactions include sodium iodide (NaI) for substitution and zinc (Zn) in acetic acid for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,2,3-Tetrabromopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: It serves as a model compound in studies of halogenated hydrocarbons’ biological effects.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of bromine-containing drugs.
Industry: It is used in the production of flame retardants and other brominated industrial chemicals.
Wirkmechanismus
The mechanism by which 1,2,2,3-Tetrabromopropane exerts its effects involves its interaction with various molecular targets. In substitution reactions, it acts as an electrophile, allowing nucleophiles to attack the carbon atoms bonded to bromine. In biological systems, its bromine atoms can interact with cellular components, potentially leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
1,2,2,3-Tetrabromopropane can be compared with other brominated propanes, such as 1,1,2,2-Tetrabromopropane. While both compounds contain four bromine atoms, their structural differences lead to distinct chemical properties and reactivities. For example, 1,1,2,2-Tetrabromopropane has a different arrangement of bromine atoms, affecting its reactivity in substitution and elimination reactions .
Similar compounds include:
- 1,1,2,2-Tetrabromopropane
- 1,2,3,3-Tetrabromopropane
- 1,1,1,2-Tetrabromopropane
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity .
Eigenschaften
IUPAC Name |
1,2,2,3-tetrabromopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br4/c4-1-3(6,7)2-5/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLFZAHVOKOBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202624 | |
| Record name | 1,2,2,3-Tetrabromopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54268-02-9 | |
| Record name | 1,2,2,3-Tetrabromopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054268029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,2,3-Tetrabromopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane](/img/structure/B6355327.png)








![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)

![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)
